N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride
Description
Comparative Table: Structural and Physical Properties
Key Differences:
- Positional Isomerism : The target compound’s amine at pyrazole C3 contrasts with C5-substituted analogs, altering electronic distribution and hydrogen-bonding capacity.
- Salt Formation : The hydrochloride salt enhances aqueous solubility compared to non-ionic derivatives like 1-methyl-1H-pyrazol-3-amine.
- Steric Effects : The (4-methoxyphenyl)methyl group introduces steric hindrance absent in simpler methyl-substituted analogs, impacting receptor binding in pharmacological applications.
Structural analogs such as 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine exhibit similar planarity but differ in substituent orientation, with phenyl groups inducing greater π-π stacking interactions.
Properties
CAS No. |
1856073-01-2 |
|---|---|
Molecular Formula |
C12H16ClN3O |
Molecular Weight |
253.73 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-15-8-7-12(14-15)13-9-10-3-5-11(16-2)6-4-10;/h3-8H,9H2,1-2H3,(H,13,14);1H |
InChI Key |
HLEFMUOAVNHIQE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NCC2=CC=C(C=C2)OC.Cl |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Pyrazole Amine Alkylation
The primary synthetic route involves alkylation of 1-methylpyrazol-3-amine with 4-methoxybenzyl chloride. In anhydrous dichloromethane, the amine reacts with the benzyl halide under inert conditions (argon atmosphere) at 0–5°C for 2 hours, followed by gradual warming to room temperature. Triethylamine (3 eq.) is employed to scavenge HCl, yielding the tertiary amine intermediate.
Reaction Conditions:
- Solvent: Dichloromethane (DCM)
- Temperature: 0°C → 25°C (ramped over 4 hours)
- Catalyst: None
- Yield: 68–72% (crude)
Post-reaction, the crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine.
Hydrochloride Salt Formation
The free base is dissolved in ethanol and treated with concentrated hydrochloric acid (1.1 eq.) at 0°C. Precipitation occurs within 30 minutes, and the hydrochloride salt is collected via vacuum filtration. Recrystallization from hot methanol/ether (1:5) yields colorless crystals.
Salt Formation Data:
| Parameter | Value |
|---|---|
| Solvent System | Methanol/Diethyl Ether |
| Purity (HPLC) | >99% |
| Melting Point | 198–201°C |
Industrial-Scale Production Techniques
Continuous Flow Synthesis
To enhance throughput, industrial protocols adopt continuous flow reactors. The alkylation step is conducted in a tubular reactor with residence times of 8–10 minutes at 50°C. This method reduces side product formation (e.g., dialkylation) to <2% and achieves 85% conversion per pass.
Process Parameters:
| Parameter | Value |
|---|---|
| Reactor Type | Tubular (PFA, 2 mm ID) |
| Pressure | 10 bar |
| Throughput | 12 L/h |
Catalytic Hydrogenation for Intermediate Purification
Industrial workflows often integrate catalytic hydrogenation to reduce residual aldehydes or imines. Using 5% Pd/C in a fixed-bed reactor, impurities are hydrogenated at 30°C and 5 bar H₂, achieving >98% purity pre-salt formation.
Advanced Functionalization Strategies
Reductive Amination for Enhanced Selectivity
An alternative route employs reductive amination of 1-methylpyrazol-3-amine with 4-methoxybenzaldehyde. Sodium triacetoxyborohydride (STAB) in DCM at 25°C facilitates imine reduction, bypassing the need for alkyl halides.
Comparative Data:
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Alkylation | 72 | 95 |
| Reductive Amination | 81 | 98 |
Protection-Deprotection Sequences
For substrates sensitive to alkylation, Boc-protected intermediates are utilized. The amine is protected with di-tert-butyl dicarbonate, alkylated, and then deprotected with trifluoroacetic acid (TFA) in DCM.
Deprotection Conditions:
- Reagent: TFA/DCM (1:3 v/v)
- Time: 2 hours
- Yield Post-Deprotection: 89%
Analytical Characterization and Quality Control
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆):
δ 7.25 (d, 2H, J = 8.4 Hz, ArH), 6.85 (d, 2H, J = 8.4 Hz, ArH), 6.12 (s, 1H, Pyrazole-H), 4.35 (s, 2H, CH₂), 3.72 (s, 3H, OCH₃), 3.15 (s, 3H, NCH₃).
LC-MS (ESI+):
m/z 248.1 [M+H]⁺ (calc. 248.14).
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms purity ≥99% with a single peak at tₙ = 6.72 min.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF or THF with alkyl halides.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkyl-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has shown that pyrazole derivatives, including N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride, exhibit potential anticancer properties. The compound's structure allows it to interact with specific biological targets, potentially modulating enzyme activities that are crucial in cancer progression. Studies indicate that such compounds can inhibit cell proliferation and induce apoptosis in cancer cells through various mechanisms, including the inhibition of signaling pathways involved in tumor growth.
1.2 Anti-inflammatory Properties
Another significant application of this compound is in the development of anti-inflammatory agents. Pyrazole derivatives have been documented to reduce inflammation by inhibiting cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory response. The presence of the methoxy group enhances the solubility and bioavailability of the compound, making it a promising candidate for further development into anti-inflammatory medications .
1.3 Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Studies suggest that this compound can exhibit activity against various bacterial strains and fungi, making it a potential candidate for developing new antimicrobial agents. The mechanism of action may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Biochemical Applications
2.1 Enzyme Inhibition Studies
The interactions of this compound with specific enzymes have been extensively studied to understand its biochemical effects. For instance, the compound may act as an inhibitor of certain kinases involved in cancer cell signaling pathways. Detailed kinetic studies are crucial for elucidating its inhibitory mechanisms and optimizing its structure for enhanced activity.
2.2 Molecular Docking Studies
Molecular docking studies have been conducted to predict how this compound interacts with various biological targets at the molecular level. These studies provide insights into binding affinities and potential therapeutic effects, guiding future research and development efforts .
Agricultural Applications
3.1 Pesticidal Activity
The potential use of this compound as a pesticide has been explored due to its biological activity against phytopathogenic fungi and insects. The compound's effectiveness in controlling agricultural pests could lead to its application as a novel fungicide or insecticide, contributing to sustainable agricultural practices .
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may inhibit or activate these targets, leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Compounds
Key Observations:
- Pyrazole Derivatives: The target compound shares a pyrazole core with SR141716A (a cannabinoid inverse agonist) but differs in substituents. SR141716A features halogenated aryl groups, which enhance receptor binding selectivity, whereas the 4-methoxybenzyl group in the target compound may influence lipophilicity and metabolic stability .
- Methoxybenzyl vs. Methoxyphenoxy: Replacing the benzyl group (target compound) with a phenoxy group () reduces molecular weight (261.73 vs. 255.70) and likely alters electronic properties, affecting solubility and interaction with biological targets .
- Complex Heterocycles: Metonitazene () incorporates a benzimidazole ring and nitro group, which confer distinct pharmacological activity (e.g., opioid receptor modulation) compared to the simpler pyrazole structure of the target compound .
Biological Activity
N-[(4-methoxyphenyl)methyl]-1-methylpyrazol-3-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by data tables and case studies.
Chemical Structure and Synthesis
The compound features a pyrazole core, which is crucial for its biological activity. The synthesis typically involves the reaction of 4-methoxybenzylamine with 1-methylpyrazol-3-amine under acidic conditions, often using solvents like ethanol or methanol. The overall reaction can be summarized as follows:
- Reactants : 4-Methoxybenzylamine + 1-Methylpyrazol-3-amine
- Conditions : Acidic medium (e.g., hydrochloric acid), heating (80-100°C)
- Product : this compound
The product is often purified through recrystallization to achieve high purity levels suitable for biological testing.
This compound exhibits various pharmacological effects, primarily attributed to its ability to interact with specific molecular targets:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial mediators in inflammatory processes .
- Anticancer Properties : In vitro studies indicate that it may induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values suggesting significant cytotoxicity .
Data Summary
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Biological Activity | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Anti-inflammatory (TNF-α) | RAW 264.7 | 10 | |
| Cytotoxicity | MCF7 | 0.01 | |
| Cytotoxicity | A549 | 26 | |
| IL-6 Inhibition | Various | 0.39 - 0.46 |
Case Study 1: Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound on RAW 264.7 macrophages. The compound significantly reduced TNF-α production at concentrations as low as 10 µM, indicating its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Activity
In another study focusing on breast cancer cells (MCF7), the compound exhibited remarkable cytotoxicity with an IC50 value of 0.01 µM, demonstrating its effectiveness in inducing cell death. This suggests a promising avenue for developing new cancer therapies based on this pyrazole derivative.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
